

## An In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, an

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Isohopeaphenol			
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Isohopeaphenol**, a naturally occurring resveratrol tetramer, has garnered significant interest within the scientific community for its potential therapeut stilbenoid family, it exhibits notable biological activities, including anticancer and sirtuin-inhibitory effects. This technical guide provides a comprehens physicochemical properties, and known biological functions of **Isohopeaphenol**. Detailed experimental protocols for its isolation, characterization, an alongside a summary of key quantitative data. Furthermore, this document elucidates the proposed signaling pathway through which **Isohopeapheno** offering valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.

### **Chemical Structure and Identification**

**Isohopeaphenol** is a complex polyphenolic compound belonging to the stilbenoid class, specifically a tetramer of resveratrol. Its intricate structure, c rise to different isomers, with (-)-**isohopeaphenol** being a commonly studied form.

The definitive chemical structure of Isohopeaphenol is established through various spectroscopic techniques and is represented by the following IUF

Systematic IUPAC Name: (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyc 2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol[1].

Molecular Formula: C56H42O12[1]

CAS Number: 197446-77-8 (for (-)-isohopeaphenol)[2]

SMILES Notation:

0C1 = CC = C(C = C1)C10C2 = CC(O) = CC3 = C2C1C1 = CC(O) = CC(O) = C1C(C3C1C(C2 = CC = C(O)C = C2)C2 = C(C)C(C3C1C(C3 = CC(O)C = C3C1C(C3 = C1C(C3 = C1C(C

## **Physicochemical and Spectroscopic Data**

The physicochemical properties of **Isohopeaphenol** have been determined through computational and experimental methods. The spectroscopic dat for its identification and structural elucidation.

Table 1: Physicochemical Properties of Isohopeaphenol



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Property	Value	Source
Molecular Weight	906.9 g/mol	[1]
Monoisotopic Mass	906.267626792 Da	[3]
Appearance	Pale brownish powder	[4]
Solubility (ALOGPS)	1.25e-03 g/l	[3]
LogP (ALOGPS)	6.06	[3]
pKa (strongest acidic)	8.69	[3]
pKa (strongest basic)	-5.45	[3]
Polar Surface Area	220.76 Ų	[3]

#### Table 2: Spectroscopic Data for (-)-Isohopeaphenol

Spectroscopic Technique	Data	
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS)	m/z 907.2818 [M+H]+ (Calculated for C56H43O12: 907.2754)[ <sup>∠</sup>	
Ultraviolet (UV) Spectroscopy (in MeOH)	λmax 284 nm (ε 16800), 229 nm (ε 66600), 210 nm (ε 98800)[4	
Circular Dichroism (CD) (in MeOH)	Δe (nm) -3.4 (290), +24 (240), -62 (213)[4]	
Infrared (IR) Spectroscopy (KBr)	vmax 3300 (br), 1615 cm-1[4]	
1H and 13C Nuclear Magnetic Resonance (NMR)	Data available in published literature.[5]	

## **Biological Activity**

**Isohopeaphenol** has demonstrated significant biological activity, most notably in the areas of oncology and enzyme inhibition. Its cytotoxic effects ag inhibition of Sirtuin 1 (SIRT1) are of particular interest for drug development.

Table 3: In Vitro Biological Activity of Isohopeaphenol

Biological Activity	Cell Line/Target	Method	Result
Cytotoxicity	HepG2 (human hepatocellular carcinoma)	Crystal Violet Assay (72h)	IC50: 54 μM
Hep3B (human hepatocellular carcinoma)	Crystal Violet Assay (72h)	IC50: 26.0 ± 3.0 μM	[6][7]
Enzyme Inhibition	Human SIRT1	Fluorescent-based assay	Ki: 32.67 μM (competitive inhibitor against NAD+)

## **Experimental Protocols**

### Isolation and Purification of (-)-Isohopeaphenol from Vitis vinifera

The following protocol is a representative method for the isolation and purification of (-)-Isohopeaphenol from the cork of Vitis vinifera 'Kyohou', base

- Extraction:
  - Air-dried and powdered cork of Vitis vinifera is subjected to extraction with methanol.
  - The methanolic extract is concentrated, and the residue is further extracted with acetone.



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- The acetone extract is then partitioned between hexane, chloroform, ethyl acetate, and water.
- · Chromatographic Purification:
  - The ethyl acetate soluble fraction is subjected to medium-pressure column chromatography (MPCC) on silica gel.
  - Further purification is achieved by high-performance liquid chromatography (HPLC) on a reversed-phase silica gel column.
  - Final separation of (-)-isohopeaphenol from other stilbenoids, such as (+)-hopeaphenol, is accomplished using recycled HPLC on a reversed-p

### Cytotoxicity Assay against Hepatocellular Carcinoma Cells

This protocol describes a method for determining the cytotoxic effects of Isohopeaphenol on human hepatocellular carcinoma cell lines, such as Her

- · Cell Culture:
  - HepG2 and Hep3B cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a
- · Cell Seeding:
  - Cells are seeded into 96-well plates at a density of 3 x 103 to 5 x 103 cells per well and allowed to adhere for 24 hours.
- · Treatment:
  - · A stock solution of Isohopeaphenol in DMSO is prepared and diluted to various concentrations in the culture medium.
  - The cells are treated with the different concentrations of Isohopeaphenol for 24, 48, and 72 hours. A vehicle control (DMSO) is also included.
- · Crystal Violet Staining:
  - o After the incubation period, the medium is removed, and the cells are washed with PBS.
  - The cells are then fixed with a suitable fixative (e.g., methanol) and stained with a 0.5% crystal violet solution.
- Quantification:
  - The stained cells are washed to remove excess dye, and the incorporated dye is solubilized with a solvent (e.g., methanol or a solution of acetic
  - $\circ~$  The absorbance is measured at a wavelength of 570 nm using a microplate reader.
  - The IC50 value is calculated from the dose-response curve.

### **SIRT1 Inhibition Assay**

This protocol outlines a fluorometric assay to determine the inhibitory activity of Isohopeaphenol against human SIRT1.

- · Reagents:
  - Recombinant human SIRT1 enzyme.
  - Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue).
  - NAD+.
  - o SIRT1 assay buffer.
  - o Developer solution.
  - o Isohopeaphenol stock solution in DMSO.

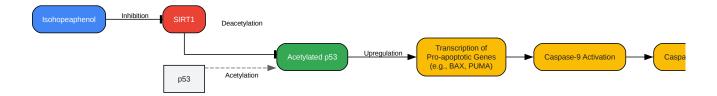


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- · Assay Procedure:
  - The assay is performed in a 96-well plate.
  - · Varying concentrations of Isohopeaphenol are pre-incubated with the SIRT1 enzyme in the assay buffer.
  - The enzymatic reaction is initiated by the addition of the fluorogenic substrate and NAD+.
  - The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
  - The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
- · Data Analysis:
  - The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.
  - The percentage of inhibition is calculated for each concentration of Isohopeaphenol.
  - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
  - To determine the mechanism of inhibition (e.g., competitive with NAD+), the assay is performed with varying concentrations of both Isohopeaph
    using Lineweaver-Burk plots.

### Signaling Pathway of Isohopeaphenol-Induced Apoptosis

**Isohopeaphenol** is a known inhibitor of SIRT1, a class III histone deacetylase that plays a crucial role in cellular stress response and survival by dea the tumor suppressor p53. By inhibiting SIRT1, **Isohopeaphenol** is proposed to increase the acetylation of p53, thereby enhancing its transcriptional the expression of pro-apoptotic genes, such as BAX and PUMA, leading to the activation of the intrinsic apoptotic pathway. This culminates in the act caspase-3, ultimately resulting in programmed cell death.



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Proposed signaling pathway of **Isohopeaphenol**-induced apoptosis.

### Conclusion

**Isohopeaphenol** stands out as a promising natural product with well-defined anticancer and enzyme-inhibitory properties. This technical guide has p structure, physicochemical characteristics, and biological activities, supported by relevant quantitative data. The outlined experimental protocols offer to isolate, characterize, and evaluate **Isohopeaphenol** and related compounds. The elucidation of its signaling pathway, primarily through the inhibition p53-mediated apoptotic cascade, provides a strong rationale for its further investigation as a potential therapeutic agent. Continued research into the **Isohopeaphenol** is warranted to fully explore its clinical potential in the treatment of cancer and other diseases.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity]. BenchChem, [and In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity]. BenchChem, [and In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity]. BenchChem, [and In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity]. BenchChem, [and In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity]. BenchChem, [and In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity]. BenchChem, [and In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity]. BenchChem, [and In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity]. BenchChem, [and In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, Indiana, India

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